molecular formula C21H18N4O2 B11293275 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11293275
M. Wt: 358.4 g/mol
InChI Key: MXEYKZCVFLSIEZ-UHFFFAOYSA-N
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Description

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C21H18N4O2/c1-23-17(21(27)24-11-9-14-6-2-3-7-15(14)13-24)12-16-19(23)22-18-8-4-5-10-25(18)20(16)26/h2-8,10,12H,9,11,13H2,1H3

InChI Key

MXEYKZCVFLSIEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under reflux conditions with methanesulfonic acid in methanol to yield the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including eco-friendly solvents like PEG-400, can be employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for cyclization, potassium permanganate for oxidation, and palladium on carbon for reduction. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its combination of multiple heterocyclic systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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